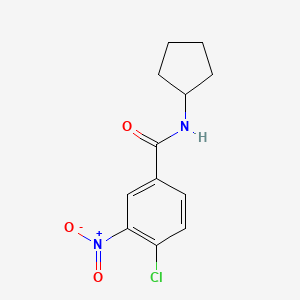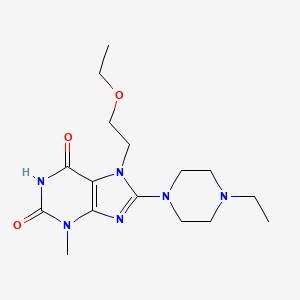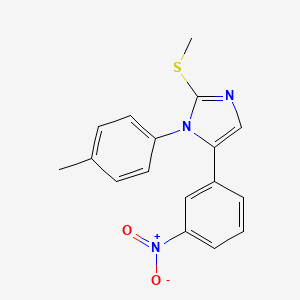
2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methylthio group, a nitrophenyl group, and a p-tolyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde or ketone with an amine and a suitable catalyst.
Introduction of the methylthio group: This step involves the substitution of a hydrogen atom on the imidazole ring with a methylthio group using reagents such as methylthiol or dimethyl disulfide.
Attachment of the nitrophenyl group: This can be done through a nitration reaction, where a nitro group is introduced to the phenyl ring.
Attachment of the p-tolyl group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学研究应用
2-(Methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: It can be used to study the interactions of imidazole derivatives with biological targets such as enzymes and receptors.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: Imidazole derivatives are used in the development of advanced materials such as polymers and coatings.
作用机制
The mechanism of action of 2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The nitrophenyl group can participate in electron transfer reactions, while the methylthio group can modulate the compound’s lipophilicity and membrane permeability.
相似化合物的比较
2-(Methylthio)-1H-imidazole: Lacks the nitrophenyl and p-tolyl groups.
5-(3-Nitrophenyl)-1H-imidazole: Lacks the methylthio and p-tolyl groups.
1-(p-Tolyl)-1H-imidazole: Lacks the methylthio and nitrophenyl groups.
Uniqueness: 2-(Methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is unique due to the presence of all three functional groups (methylthio, nitrophenyl, and p-tolyl) on the imidazole ring. This combination of functional groups can result in unique biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
IUPAC Name |
1-(4-methylphenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-6-8-14(9-7-12)19-16(11-18-17(19)23-2)13-4-3-5-15(10-13)20(21)22/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHYKYZMDHNEPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
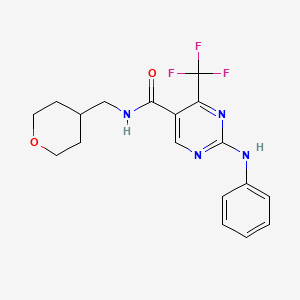
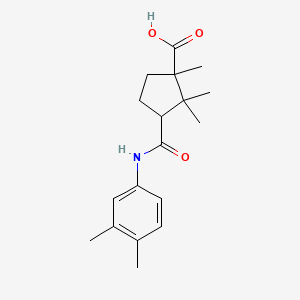
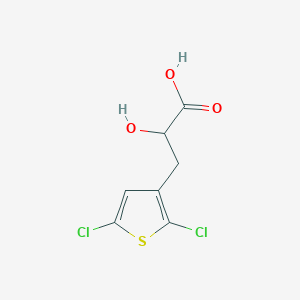
![3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2384160.png)
![3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384163.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide](/img/structure/B2384164.png)
![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384165.png)
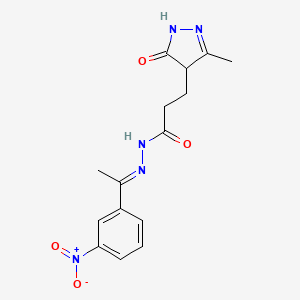
![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2384171.png)
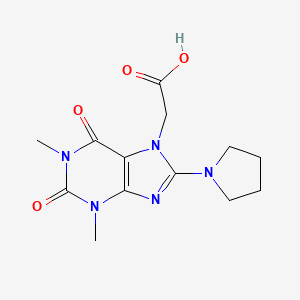
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2384174.png)
